molecular formula C26H26N4O4S B6572225 ethyl 4-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1021230-31-8

ethyl 4-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6572225
CAS No.: 1021230-31-8
M. Wt: 490.6 g/mol
InChI Key: BKNGKBVYEITYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a phenyl group at position 7, a propan-2-yl group at position 3, and a sulfanyl acetamido-benzoate side chain.

Properties

IUPAC Name

ethyl 4-[[2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-4-34-25(33)18-10-12-19(13-11-18)28-21(31)15-35-26-29-22-20(17-8-6-5-7-9-17)14-27-23(22)24(32)30(26)16(2)3/h5-14,16,27H,4,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNGKBVYEITYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex compound belonging to the pyrrolo[3,2-d]pyrimidine class. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiparasitic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Pyrrolo[3,2-d]pyrimidines have been identified as promising candidates in cancer therapy. Research indicates that these compounds can induce antiproliferative effects in various cancer cell lines. For instance, studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines exhibit cell cycle arrest at the G2/M phase without triggering apoptosis, suggesting a unique mechanism of action that could be exploited for therapeutic purposes .

Case Study: Antiproliferative Activity

In a study assessing the efficacy of halogenated pyrrolo[3,2-d]pyrimidines, compounds demonstrated an EC50 range from 0.014 to 14.5 μM across different cancer cell lines. The maximum tolerated doses (MTD) in mouse models varied from 5 to 10 mg/kg, indicating a need for further investigation into the pharmacokinetic profiles of these compounds .

CompoundEC50 (μM)MTD (mg/kg)Mechanism of Action
Halogenated Pyrrolo[3,2-d]pyrimidines0.014 - 14.55 - 10G2/M phase arrest
N5-substituted variants0.83 - 7.340Reduced toxicity

Antiparasitic Activity

The compound also shows potential as an antiparasitic agent. Research into pyrrolo[2,3-d]pyrimidines has highlighted their ability to inhibit pteridine reductase 1 (PTR1), an enzyme crucial for the survival of Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays demonstrated significant inhibitory activity against PTR1 and subsequent antitrypanosomal effects .

Case Study: Inhibition of PTR1

A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit PTR1. Eight compounds showed sufficient activity to progress to in vivo evaluation; however, toxicity issues limited further development .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : Many pyrrolo[3,2-d]pyrimidine derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Modulation : The ability to induce G2/M phase arrest suggests that these compounds can interfere with normal cell cycle progression.
  • Selective Targeting : Some derivatives exhibit selective inhibition against mutated forms of the epidermal growth factor receptor (EGFR), which is pivotal in non-small cell lung cancer (NSCLC) treatment .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. For instance, N5-substituted pyrrolo[3,2-d]pyrimidines have shown improved metabolic stability and reduced toxicity compared to their unsubstituted counterparts .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula: C25H27N3O4S
  • Molecular Weight: 467.56 g/mol

Structural Features

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a sulfanyl group and an acetamido moiety enhances its potential therapeutic properties.

Anticancer Activity

Recent studies have indicated that compounds with pyrrolo[3,2-d]pyrimidine structures exhibit promising anticancer properties. Ethyl 4-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has been evaluated for its ability to inhibit tumor cell proliferation in various cancer types. For instance:

  • Study Findings: In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound's sulfanyl group suggests potential antimicrobial activity. Preliminary tests have shown effectiveness against several bacterial strains:

  • Case Study: A study reported that derivatives of pyrrolo[3,2-d]pyrimidines exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli . Ethyl 4-(2-{...}) was included in these evaluations and showed promising results.

Neuroprotective Effects

Neuroprotective applications are another area of interest. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress:

  • Research Insight: In animal models of neurodegenerative diseases, related compounds demonstrated the ability to reduce neuronal damage by modulating oxidative stress markers .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its structural components that may inhibit inflammatory pathways:

  • Experimental Evidence: Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that compounds similar to ethyl 4-(2-{...}) effectively reduced pro-inflammatory cytokine production .

Data Table: Summary of Applications

Application AreaFindings/InsightsReferences
Anticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial PropertiesEffective against S. aureus and E. coli
Neuroprotective EffectsReduces oxidative stress in neuronal models
Anti-inflammatory ActivityInhibits cytokine production in macrophages

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound shares a pyrrolo[3,2-d]pyrimidine core with the analog described in : ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate. Both compounds exhibit substitutions at positions 3 and 7, but the target’s 3-(propan-2-yl) and 7-phenyl groups contrast with the 3-(4-chlorophenyl) and 2-(dipentylamino) substituents in .

In contrast, compounds in (tetrahydropyrimidine derivatives) and (pyrazolo[3,4-d]pyrimidines) feature distinct heterocyclic cores, reducing direct structural overlap but highlighting synthetic versatility.

Functional Group Variations

  • Sulfanyl Acetamido Side Chain : The target’s sulfanyl acetamido group may enhance hydrogen-bonding capacity compared to ’s bromoethoxy or nitrooxy substituents, which prioritize electrophilic reactivity .
  • Aromatic Substituents : The 7-phenyl group in the target aligns with ’s 5-phenyl substitution, both contributing to π-π stacking interactions. However, ’s 4-chlorophenyl group introduces electron-withdrawing effects absent in the target .

Characterization Data

  • NMR Analysis : demonstrates that substituent-induced chemical shift variations (e.g., regions A and B in Figure 6) can localize structural changes. The target’s sulfanyl and acetamido groups would likely perturb shifts in analogous regions .
  • Mass Spectrometry : reports a mass of 589.1 (M⁺+1) for its pyrazolo-pyrimidine derivative. The target’s molecular weight can be inferred from its formula, with deviations indicating purity or stability differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.